molecular formula C18H24N2O4 B2432818 N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]pentanamide CAS No. 851403-39-9

N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]pentanamide

Cat. No.: B2432818
CAS No.: 851403-39-9
M. Wt: 332.4
InChI Key: DLKKUPSRGVKQPP-UHFFFAOYSA-N
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Description

This compound belongs to the quinoline family, which is known for its diverse biological activities and pharmaceutical importance .

Preparation Methods

The synthesis of N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]pentanamide involves several steps. One common method includes the reaction of quinoline derivatives with appropriate reagents under controlled conditions . For instance, the reaction of quinolin-2-ones with ethene-1,2,3,4-tetracarbonitrile can yield various quinoline derivatives . Industrial production methods often involve optimizing these reactions for higher yields and purity .

Chemical Reactions Analysis

N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]pentanamide undergoes several types of chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include bromine for bromination and hydrazine for condensation reactions . Major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

In chemistry, it can be used as a precursor for synthesizing other quinoline derivatives. In biology and medicine, it may exhibit biological activities that make it useful for drug development and therapeutic applications .

Mechanism of Action

The mechanism of action of N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]pentanamide involves its interaction with specific molecular targets and pathways . The quinoline moiety in the compound is known to interact with various biological targets, potentially leading to its biological effects . Further research is needed to elucidate the exact molecular mechanisms involved .

Comparison with Similar Compounds

N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]pentanamide can be compared with other quinoline derivatives, such as quinine, nalidixic acid, and chloroquine . These compounds share a similar quinoline core structure but differ in their substituents and biological activities .

Properties

IUPAC Name

N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]pentanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O4/c1-4-5-6-16(21)19-10-9-12-11-13-14(23-2)7-8-15(24-3)17(13)20-18(12)22/h7-8,11H,4-6,9-10H2,1-3H3,(H,19,21)(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLKKUPSRGVKQPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)NCCC1=CC2=C(C=CC(=C2NC1=O)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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